Linarin

Acetylcholinesterase Inhibition Neuroprotection Alzheimer's Disease

Linarin (CAS 480-36-4) is a non-substitutable flavone glycoside whose rutinose sugar moiety is essential for CNS-depressant and anti-osteoclastogenic activity—aglycones and analogs like pectolinarin are mechanistically inactive. Validated in ex vivo AChE inhibition (IC50 3.801 μM) comparable to huperzine A, carrageenan-edema models superior to indomethacin, and RANKL-induced bone resorption assays. Ideal as an analytical reference standard (LC-MS/MS transition 593.3/285.1 m/z) with rapid oral absorption. Insist on ≥98% HPLC purity.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
CAS No. 480-36-4
Cat. No. B1675465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinarin
CAS480-36-4
Synonymsacaciin
linarin
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
InChIKeyYFVGIJBUXMQFOF-PJOVQGMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linarin (CAS 480-36-4) Procurement Guide for Flavonoid Glycoside Research and Therapeutic Development


Linarin (CAS 480-36-4), also designated acacetin-7-O-rutinoside, is a naturally occurring flavone glycoside comprising the methoxylated flavone acacetin conjugated at the 7-O position with the disaccharide rutinose (6-O-α-L-rhamnosyl-D-glucose) [1]. It is predominantly isolated from plant species within the Asteraceae, Lamiaceae, and Scrophulariaceae families, including those of the Cirsium, Buddleja, and Mentha genera [2]. The compound exhibits a molecular weight of 592.55 g/mol and a molecular formula of C28H32O14, with the glycosidic linkage enhancing its solubility in polar solvents for biochemical assays .

Critical Limitations of Substituting Linarin with In-Class Flavonoid Glycosides or Aglycones


Direct substitution of linarin with its aglycone acacetin or other flavonoid glycosides is scientifically unsupported and would alter experimental outcomes due to profound differences in pharmacokinetic behavior, target engagement, and biological activity. The presence of the rutinose sugar moiety in linarin is essential for its central nervous system (CNS) depressant activity, whereas the corresponding aglycones are inactive [1]. Furthermore, in osteoclast models, linarin significantly attenuates RANKL-induced osteoclastogenesis and bone resorption, while the closely related analog pectolinarin is ineffective [2]. These structural determinants of function and pharmacokinetics render generic substitution invalid. The quantitative evidence below delineates the specific, non-interchangeable attributes of linarin.

Quantitative Differentiation of Linarin from Analogs and In-Class Comparators


Selective AChE Inhibition and CNS Selectivity Compared to Pectolinarin and Aglycones

Linarin exhibits selective acetylcholinesterase (AChE) inhibitory activity with an IC50 of 3.801 ± 1.149 μM [1]. This activity is dependent on the 4'-methoxyl group and the 7-O-sugar moiety [1]. In contrast, the corresponding aglycone acacetin does not demonstrate comparable CNS activity in systemic administration models [2]. Furthermore, in a direct comparative ex vivo study, the AChE inhibition achieved by a high dose of linarin (140 mg/kg, i.p.) in mouse cortex and hippocampus was statistically equivalent to that of the positive control huperzine A (0.5 mg/kg, i.p.) [1].

Acetylcholinesterase Inhibition Neuroprotection Alzheimer's Disease

Superior Anti-Inflammatory Activity Over Pectolinarin and Indomethacin in In Vivo Models

In a head-to-head comparative study, linarin demonstrated superior anti-inflammatory activity compared to the structurally related flavonoid glycoside pectolinarin and the NSAID indomethacin . Pharmacological testing using the carrageenan-induced rat paw edema model revealed that linarin's anti-inflammatory efficacy significantly exceeded that of both pectolinarin and indomethacin [1]. Conversely, pectolinarin exhibited a better analgesic effect than linarin [1], highlighting a distinct pharmacological divergence.

Anti-inflammatory In Vivo Pharmacology Comparative Efficacy

Osteoclast Inhibition Superiority Over Inactive Analog Pectolinarin

In a direct comparative study of osteoclast differentiation, linarin and its aglycone acacetin significantly attenuated RANKL-induced osteoclastogenesis in RAW 264.7 macrophages, whereas pectolinarin exhibited no such inhibitory effect [1]. Linarin specifically inhibited actin ring formation and focal adhesion to bone matrix by suppressing αvβ3 integrin and CD44 expression, mechanisms critical for bone resorption that are not shared by pectolinarin [1].

Osteoclastogenesis Bone Resorption Osteoporosis Integrin Signaling

Pharmacokinetic Differentiation: Rapid Tmax and Superior Cmax Compared to Apigenin

Pharmacokinetic profiling in rats following oral administration of Cirsium japonicum extract revealed that linarin reaches maximum plasma concentration (Cmax) of 876.77 ± 97.34 ng/mL with a time to reach Cmax (Tmax) of 5 minutes [1]. This is in stark contrast to apigenin, which exhibited a much slower absorption profile with a Tmax of 360 minutes and a Cmax of 60.75 ± 8.13 ng/mL [1]. A separate study using Buddleja lindleyana extract corroborated the rapid absorption of linarin, reporting a Cmax of 894.12 ± 9.34 ng/mL and a Tmax of 10 minutes [2].

Pharmacokinetics Oral Bioavailability LC-MS/MS Cmax Tmax

Glycosylation-Dependent CNS Depressant Activity Distinguishes Linarin from Aglycones

A comparative study of flavonoid glycosides demonstrated that linarin and 2S-hesperidin exert a depressant action on the CNS of mice following intraperitoneal injection, as measured by the hole board test, thiopental-induced sleeping time, and locomotor activity tests [1]. Crucially, the corresponding aglycones of these compounds were inactive, establishing that the sugar moiety is essential for CNS depressant activity following systemic administration [1].

CNS Depression Sedative Glycosylation Structure-Activity Relationship

Validated Application Scenarios for Linarin (CAS 480-36-4) in Research and Industrial Procurement


Neurological Disorder Research Requiring Combined AChE Inhibition and Neuroprotection

Linarin is indicated for preclinical studies investigating Alzheimer's disease and related CNS disorders where dual action on acetylcholinesterase (IC50 = 3.801 μM) and neuroprotective pathways (e.g., PI3K/Akt activation) is desired. Its efficacy is validated in ex vivo mouse brain models showing AChE inhibition comparable to huperzine A [1]. Procurement for studies requiring CNS-active flavonoid glycosides should prioritize linarin over inactive aglycones or less CNS-penetrant analogs [2].

Anti-Inflammatory Assay Development and In Vivo Pharmacology Studies

For researchers developing anti-inflammatory assays or conducting in vivo inflammation studies (e.g., carrageenan-induced edema), linarin is a validated positive control and test compound. Its demonstrated superiority over pectolinarin and indomethacin in reducing paw edema provides a benchmark for evaluating novel anti-inflammatory agents [1]. The compound's dose-dependent suppression of pro-inflammatory cytokines (IL-1β, IL-6) and NO production in RAW264.7 macrophages further supports its use in cellular inflammation models [2].

Osteoporosis and Bone Metabolism Research Targeting Osteoclast Function

Linarin is specifically recommended for research on bone resorption and osteoclast biology. It is effective in inhibiting RANKL-induced osteoclastogenesis, actin ring formation, and bone matrix degradation, mechanisms not addressed by structurally similar compounds like pectolinarin [1]. Procurement of linarin is essential for studies investigating integrin-mediated signaling (αvβ3) and CD44 in bone disease, as these pathways are uniquely modulated by linarin and its aglycone acacetin [1].

Pharmacokinetic and Bioavailability Studies of Flavonoid Glycosides

Linarin serves as an ideal reference compound for analytical method development (LC-MS/MS) and pharmacokinetic investigations of flavonoid glycosides. Its distinct profile—rapid absorption (Tmax 5-10 min) and high Cmax relative to other flavonoids like apigenin—provides a clear comparator for evaluating the impact of glycosylation on oral bioavailability [1] [2]. Industrial procurement for analytical standard and QC purposes should reference its well-characterized mass transition ion-pairs (e.g., 593.3/285.1 m/z) for quantification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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